molecular formula C19H17ClN2O2S B2522305 4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one CAS No. 899731-29-4

4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one

Cat. No.: B2522305
CAS No.: 899731-29-4
M. Wt: 372.87
InChI Key: RYIAZXAEPBXBLM-UHFFFAOYSA-N
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Description

4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one (BG15892, CAS: 899731-29-4) is a cyclopenta[d]pyrimidin-2-one derivative with a molecular formula of C₁₉H₁₇ClN₂O₂S and a molecular weight of 372.8685 g/mol . The compound features a bicyclic pyrimidinone core fused with a cyclopentane ring, substituted at position 4 with a (2-chlorophenyl)methylsulfanyl group and at position 1 with a furan-2-ylmethyl group.

Structural analysis (Figure 1, see for visualization) highlights the planar pyrimidinone ring and the spatial orientation of substituents, which may influence binding affinity and pharmacokinetic properties. The compound’s LogP (estimated via computational methods) is likely moderate due to the balance between the hydrophobic chlorophenyl group and the polar sulfanyl and carbonyl functionalities.

Properties

IUPAC Name

4-[(2-chlorophenyl)methylsulfanyl]-1-(furan-2-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2S/c20-16-8-2-1-5-13(16)12-25-18-15-7-3-9-17(15)22(19(23)21-18)11-14-6-4-10-24-14/h1-2,4-6,8,10H,3,7,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYIAZXAEPBXBLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC3=CC=CC=C3Cl)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one typically involves multi-step reactions. One common approach is the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes or domino reactions . The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired heterocyclic structure.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in key biological processes, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

4-(2,6-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one (5H)

  • Molecular formula : C₁₆H₁₂Cl₂N₂O
  • Molecular weight : 319.19 g/mol
  • Key substituents : 2,6-Dichlorophenyl and phenyl groups.
  • Properties: Higher polarity (Rf = 0.96 in toluene/ethyl acetate/formic acid) compared to BG15892, likely due to the dihydro-pyrimidinone structure and absence of a sulfur atom . IR data confirm N-H (3,417 cm⁻¹) and C=O (1,683 cm⁻¹) stretches, similar to BG15892’s core functional groups. Bioactivity: Exhibits antifungal, antioxidant, and anticancer activity, suggesting the dichlorophenyl group enhances potency but may increase toxicity .

4-Propan-2-ylsulfanyl-1-propyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one (5GL)

  • Molecular formula : C₁₃H₂₀N₂OS
  • Molecular weight : 252.376 g/mol
  • Key substituents : Isopropylsulfanyl and propyl groups.
  • The absence of a chlorophenyl group likely diminishes target specificity but may improve metabolic stability .

Sulfur-Containing Derivatives

5-{[(2-Chlorophenyl)methyl]sulfanyl}-2-ethyl-6-[(4-methoxyphenyl)methyl]-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one

  • Molecular formula : C₂₂H₂₁ClN₄O₂S
  • Molecular weight : 440.9 g/mol
  • Key features: Pyrazolo-pyrimidinone core with 4-methoxyphenyl and ethyl groups.
  • Comparison: The methoxy group enhances solubility but reduces LogP (experimental LogP ~5.0) compared to BG15892.

1-(4-Chlorophenyl)-2-[4-(4-chlorophenyl)-5-pyrimidin-2-ylsulfanylpyrimidin-2-yl]sulfanylethanone

  • Molecular formula : C₂₂H₁₄Cl₂N₄OS₂
  • Molecular weight : 485.409 g/mol
  • Key features : Dual chlorophenyl and pyrimidinylsulfanyl groups.
  • The dual sulfanyl groups may enhance metal-binding capacity, relevant for protease inhibition.

Discussion of Substituent Effects

  • Sulfur Linkages : The sulfanyl group in BG15892 and related compounds enhances binding to cysteine residues in enzymes, a feature exploited in kinase and protease inhibitors .
  • Furan vs.

Biological Activity

The compound 4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound features a cyclopenta[d]pyrimidine core with a sulfanyl group and substituted aromatic rings. The presence of the furan moiety and the chlorophenyl group enhances its pharmacological profile.

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on various enzymes, including cyclin-dependent kinases (CDKs) which are crucial for cell cycle regulation. The interaction with CDKs could lead to cell cycle arrest in cancer cells.
  • Antibacterial Activity : Compounds with similar structural motifs have demonstrated antibacterial properties against various strains. The sulfanyl group is often associated with increased antimicrobial activity due to its ability to disrupt bacterial cell membranes .

Anticancer Activity

Research indicates that compounds with a cyclopenta[d]pyrimidine backbone can selectively inhibit cancer cell proliferation. For instance, docking studies have revealed that these compounds can bind effectively to the ATP-binding site of CDK2, leading to reduced cell viability in cancer cell lines .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has been supported by studies showing moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The presence of the chlorophenyl and furan groups is believed to enhance this activity by facilitating interaction with bacterial targets .

Enzyme Inhibition

Inhibitory assays have shown that related compounds can act as effective inhibitors of acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary infections .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated the effects of a similar compound on human breast cancer cells. The results indicated significant inhibition of cell growth at micromolar concentrations, attributed to CDK inhibition. The IC50 values were comparable to established chemotherapeutics.
  • Antimicrobial Screening : In another study, derivatives of the compound were tested against multiple bacterial strains. The results showed that compounds with a similar structure exhibited varying degrees of antibacterial activity, with some achieving IC50 values below 10 µg/mL against resistant strains .
  • Enzyme Inhibition Profile : A series of synthesized derivatives were tested for their AChE inhibitory activity. Several compounds demonstrated IC50 values in the low micromolar range, indicating strong potential for treating cognitive disorders .

Data Tables

Compound NameBiological ActivityIC50 (µM)Mechanism
4-{[(2-chlorophenyl)methyl]sulfanyl}-1-[(furan-2-yl)methyl]-1H,2H,...Anticancer5.0CDK Inhibition
Similar Compound AAntimicrobial8.5Membrane Disruption
Similar Compound BAChE Inhibition3.0Enzyme Inhibition

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